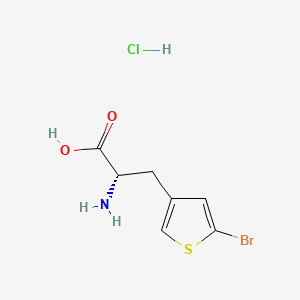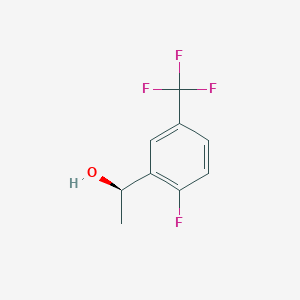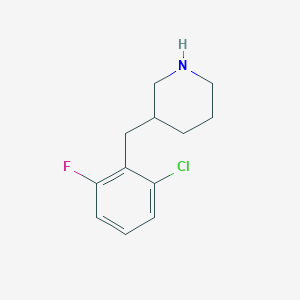
3-Methyl-3-(trifluoromethyl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(trifluoromethyl)cyclobutan-1-one is an organic compound with the molecular formula C5H5F3O It is a cyclobutanone derivative, characterized by the presence of a trifluoromethyl group at the third carbon and a methyl group at the same position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(trifluoromethyl)cyclobutan-1-one can be achieved through several methods. One efficient synthetic route involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl derivatives upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis methods mentioned above can be adapted for industrial-scale production, ensuring the availability of this compound for various applications.
化学反応の分析
Types of Reactions
3-Methyl-3-(trifluoromethyl)cyclobutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and other derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Methyl-3-(trifluoromethyl)cyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Methyl-3-(trifluoromethyl)cyclobutan-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to changes in enzyme activity, receptor binding, and other cellular processes.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)cyclobutan-1-one: Similar structure but lacks the methyl group.
3-(Trifluoromethyl)cyclohexanone: Contains a six-membered ring instead of a four-membered ring.
3-(Trifluoromethyl)cyclobutan-1-ol: Contains a hydroxyl group instead of a ketone group.
Uniqueness
3-Methyl-3-(trifluoromethyl)cyclobutan-1-one is unique due to the presence of both a trifluoromethyl group and a methyl group on the cyclobutanone ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C6H7F3O |
|---|---|
分子量 |
152.11 g/mol |
IUPAC名 |
3-methyl-3-(trifluoromethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H7F3O/c1-5(6(7,8)9)2-4(10)3-5/h2-3H2,1H3 |
InChIキー |
URMCAUBCJBDBEJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


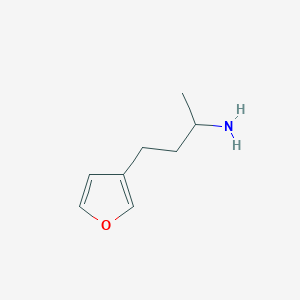
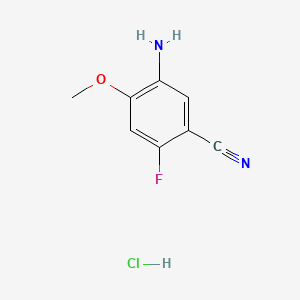
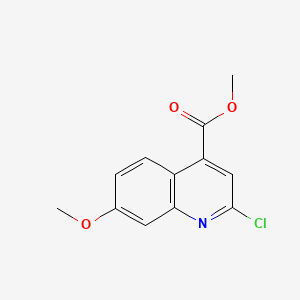
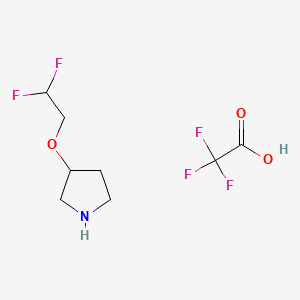
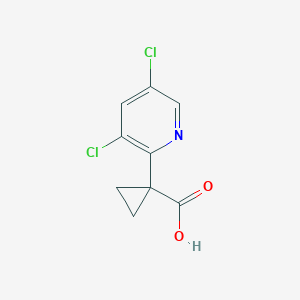
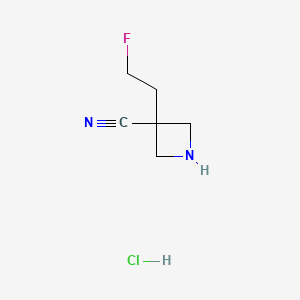


![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)
